Delanzomib acts by inhibiting the spindle checkpoint protein kinase 2 (Bub1B), which plays a critical role in cell mitosis. By inhibiting Bub1B, delanzomib disrupts the mitotic checkpoint, leading to cell cycle arrest and ultimately cell death [1]. This mechanism holds promise for targeting cancer cells that rely on uncontrolled proliferation for survival.
*Source: [1] Liu, S., Luo, Y., Wang, T., Song, T., Zou, H., & Wei, S. (2017). Delanzomib (VX-770): A Novel Aurora B Kinase Inhibitor as an Anticancer Agent. Acta Pharmaceutica Sinica B, 7(6), 661-667.
Delanzomib has demonstrated promising anti-tumor activity in various preclinical studies, including cell line models and animal models of cancer. Studies have shown that delanzomib can effectively inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and improve overall survival in animal models [2, 3].
*Source: [2] Sun, Y., Luo, Y., Liu, S., Li, W., Song, T., & Wei, S. (2018). Delanzomib (VX-770) inhibits hepatocellular carcinoma cell proliferation and tumor growth in vivo. Biochemical Pharmacology, 155, 232-240. *Source: [3] Wang, T., Song, T., Liu, S., Luo, Y., & Wei, S. (2017). Delanzomib (VX-770) exerts potent antitumor activity and enhances the efficacy of paclitaxel in non-small cell lung cancer. Marine Drugs, 15(12), 392.
Delanzomib is currently being evaluated in clinical trials for various cancers, including multiple myeloma, acute myeloid leukemia (AML), and hepatocellular carcinoma (HCC) [4]. These trials aim to assess the safety, efficacy, and optimal dosing regimen of delanzomib, alone or in combination with other therapies.
*Source: [4] ClinicalTrials.gov. (2024, March 15). Retrieved from
Delanzomib is a novel, orally active proteasome inhibitor that belongs to the class of boronate-based compounds. Its chemical formula is C21H28BN3O5, and it is known for its ability to selectively inhibit the chymotrypsin-like activity of the proteasome, which plays a critical role in protein degradation and regulation of various cellular processes . Delanzomib has been investigated primarily for its therapeutic potential in treating hematological malignancies such as multiple myeloma and solid tumors .
Delanzomib acts as a proteasome inhibitor, specifically targeting the chymotrypsin-like activity of the 26S proteasome []. Proteasomes are cellular complexes responsible for degrading proteins. By inhibiting this process, Delanzomib disrupts protein homeostasis in cancer cells, leading to cell death (apoptosis). Additionally, Delanzomib may suppress the NF-κB pathway, a critical signaling cascade involved in cancer cell survival and proliferation [].
Delanzomib functions through reversible inhibition of the proteasome's catalytic activities. The boronic acid moiety in its structure allows it to form covalent bonds with the active site threonine residue of the proteasome. This interaction inhibits the breakdown of ubiquitinated proteins, leading to an accumulation of pro-apoptotic factors and ultimately triggering apoptosis in cancer cells .
Delanzomib exhibits significant antitumor activity, particularly against multiple myeloma and breast cancer cell lines. It has been shown to sensitize cancer cells to conventional chemotherapeutic agents, such as doxorubicin, enhancing their efficacy . The compound induces apoptosis by activating various signaling pathways, including those involving p53 and MAPK, which are crucial for cell cycle regulation and apoptosis .
The synthesis of delanzomib involves several key steps:
These synthetic routes are designed to yield delanzomib with minimal by-products and high efficiency .
Delanzomib has primarily been explored for:
Research indicates that delanzomib interacts synergistically with other drugs, such as ritonavir, enhancing its antitumor effects while potentially reducing toxicity . Interaction studies have demonstrated that combining delanzomib with conventional chemotherapeutics can lead to increased apoptosis in cancer cells compared to monotherapy .
Several compounds share structural or functional similarities with delanzomib. Here’s a comparison highlighting its uniqueness:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Bortezomib | Proteasome Inhibitor | Reversible inhibitor of proteasome | First-in-class proteasome inhibitor; FDA-approved |
Carfilzomib | Proteasome Inhibitor | Irreversible inhibitor of proteasome | More potent than bortezomib; used in refractory cases |
Ixazomib | Proteasome Inhibitor | Oral proteasome inhibitor | Approved for multiple myeloma; less neurotoxicity |
Delanzomib is distinguished by its specific targeting of the chymotrypsin-like activity of the proteasome while maintaining a reversible interaction profile. This may lead to a different side effect profile compared to irreversible inhibitors like carfilzomib .